molecular formula C8H7Cl2F2N B13532751 2-(2,5-Dichlorophenyl)-2,2-difluoroethan-1-amine

2-(2,5-Dichlorophenyl)-2,2-difluoroethan-1-amine

Cat. No.: B13532751
M. Wt: 226.05 g/mol
InChI Key: NVQCFTPZWWDXGX-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of two chlorine atoms and two fluorine atoms attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-2,2-difluoroethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dichlorobenzene, which is subjected to a halogenation reaction to introduce fluorine atoms.

    Amination: The final step involves the introduction of the amine group. This can be done through a nucleophilic substitution reaction using ammonia or an amine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Halogenation: Utilizing continuous flow reactors to ensure efficient and consistent halogenation.

    Automated Fluorination: Employing automated systems to control the fluorination process, ensuring high yield and purity.

    Catalytic Amination: Using catalysts to facilitate the amination process, improving reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of hydroxylated or alkoxylated derivatives.

Scientific Research Applications

2-(2,5-Dichlorophenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2,5-Dichlorophenyl)-2,2-difluoroethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorophenylamine: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    2,2-Difluoroethanamine: Lacks the dichlorophenyl group, leading to distinct reactivity and applications.

    2,5-Dichlorobenzylamine: Contains a benzyl group instead of an ethanamine backbone, affecting its chemical behavior.

Uniqueness

2-(2,5-Dichlorophenyl)-2,2-difluoroethan-1-amine is unique due to the combination of dichlorophenyl and difluoroethanamine moieties. This dual substitution pattern imparts specific chemical reactivity and potential biological activity that is not observed in similar compounds.

Properties

Molecular Formula

C8H7Cl2F2N

Molecular Weight

226.05 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)-2,2-difluoroethanamine

InChI

InChI=1S/C8H7Cl2F2N/c9-5-1-2-7(10)6(3-5)8(11,12)4-13/h1-3H,4,13H2

InChI Key

NVQCFTPZWWDXGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CN)(F)F)Cl

Origin of Product

United States

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